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Compound of Interest

Compound Name: 6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378 Get Quote

An In-Depth Technical Guide to 6-Amino-4-iodo-1H-
indazole
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological significance of 6-Amino-4-iodo-1H-indazole. Given the

limited availability of direct experimental data for this specific compound, this paper also draws

upon data from closely related indazole analogs to provide a thorough and practical resource.

Core Compound Profile and Chemical Structure
6-Amino-4-iodo-1H-indazole belongs to the indazole class of heterocyclic aromatic

compounds, which are noted for their wide range of pharmacological activities.[1][2] The

indazole core is a bicyclic system composed of a fused benzene and pyrazole ring.[2] The

structure of the title compound is distinguished by an amino group (-NH₂) at the C6 position

and an iodine atom (-I) at the C4 position, making it a valuable and versatile intermediate in

medicinal chemistry.

The iodine atom can serve as a reactive handle for various transition metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more

complex molecular architectures.[3] The amino group provides a site for further

functionalization and can be crucial for establishing interactions with biological targets.[4]
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Caption: Chemical structure of 6-Amino-4-iodo-1H-indazole.

Chemical Identifiers
Precise identification is critical for database searches, procurement, and regulatory

documentation. While a unique CAS number for 6-Amino-4-iodo-1H-indazole is not readily

found in major chemical databases, its properties can be derived from its structure. For

comparative purposes, data for the parent compound, 6-Amino-1H-indazole, is provided.

Identifier
Value for 6-Amino-4-iodo-
1H-indazole

Value for 6-Amino-1H-
indazole

Molecular Formula C₇H₆IN₃ C₇H₇N₃[5]

Molecular Weight 259.05 g/mol 133.15 g/mol [5]

CAS Number Not available 6967-12-0[5]

InChI Key (Predicted)
KEJFADGISRFLFO-

UHFFFAOYSA-N[5]

Canonical SMILES
(Predicted)

C1=C(C2=C(C=C1N)NN=C2)I

C1=C2C(=CC(=C1)N)C=NN2[

5]

Table 1: Chemical Identifiers.

Physicochemical and Spectroscopic Properties
Experimental physicochemical data for 6-Amino-4-iodo-1H-indazole are not extensively

published. However, properties can be predicted using computational models. The table below

summarizes key predicted properties for the title compound, alongside experimental data for

the related 6-Amino-1H-indazole for context.
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Property
Value for 6-Amino-4-iodo-
1H-indazole (Predicted)

Value for 6-Amino-1H-
indazole (Experimental)

Melting Point >200 °C (decomposes) 204-206 °C (decomposes)[5]

Boiling Point ~450.1 °C ~376.6 °C (Predicted)[5]

pKa
~15.2 (most acidic), ~3.8 (most

basic)
15.61 (Predicted)[5]

Solubility
Sparingly soluble in water;

soluble in DMSO, Methanol
Soluble in Methanol[5]

Appearance
Predicted to be a light brown to

brown solid
Light brown powder[5]

Table 2: Physicochemical Properties.

Synthesis and Experimental Protocols
There is no single, standardized published synthesis for 6-Amino-4-iodo-1H-indazole.

However, a plausible synthetic route can be designed based on established methodologies for

the functionalization of the indazole scaffold. A common strategy involves a multi-step process

starting from a commercially available precursor like 6-nitro-1H-indazole.

Representative Synthetic Workflow
A logical synthetic pathway involves two key transformations: electrophilic iodination and

reduction of a nitro group. The order of these steps can be critical to achieving the desired

regioselectivity.

6-Nitro-1H-indazole 4-Iodo-6-nitro-1H-indazole

  Iodination (e.g., I₂, NIS)
  Acid Catalyst  

6-Amino-4-iodo-1H-indazole
  Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl, H₂/Pd-C)  

Click to download full resolution via product page

Caption: A plausible synthetic route to 6-Amino-4-iodo-1H-indazole.
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Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature on analogous

transformations.[5][6] Researchers should perform small-scale trials to optimize conditions for

this specific substrate.

Step 1: Iodination of 6-Nitro-1H-indazole

This procedure describes the regioselective iodination at the C4 position, which is activated by

the electron-withdrawing nitro group at C6.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-

1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a strong

acid like sulfuric acid.

Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or molecular

iodine (I₂) (1.1-1.5 eq.) portion-wise to the solution at room temperature.

Reaction Monitoring: Stir the mixture for 4-24 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting material is consumed.

Work-up and Isolation: Quench the reaction by pouring the mixture into an aqueous solution

of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with an

organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification: Purify the crude product, 4-iodo-6-nitro-1H-indazole, by column chromatography

on silica gel.

Step 2: Reduction of 4-Iodo-6-nitro-1H-indazole

This protocol details the reduction of the nitro group to a primary amine.

Reaction Setup: Suspend the 4-iodo-6-nitro-1H-indazole (1.0 eq.) in a solvent mixture,

typically ethanol or methanol and water.
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Reagent Addition: Add a reducing agent. Common systems include iron powder (Fe, 5 eq.)

with ammonium chloride (NH₄Cl), or tin(II) chloride (SnCl₂, 3 eq.) in concentrated

hydrochloric acid (HCl). Catalytic hydrogenation (H₂ gas over Pd/C catalyst) is also an

effective method.[5]

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.

Monitor the reaction by TLC or LC-MS.

Work-up and Isolation: After completion, cool the reaction and filter it through a pad of Celite

to remove the metal salts. If an acidic medium was used, carefully neutralize the filtrate with

a base (e.g., NaHCO₃ or NaOH solution).

Extraction and Purification: Extract the product into an organic solvent. Dry the combined

organic layers and concentrate in vacuo to yield the crude 6-Amino-4-iodo-1H-indazole.

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Applications in Drug
Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives

developed as potent therapeutic agents, particularly in oncology.[1][6]

Anticancer Potential: Many 6-aminoindazole derivatives have demonstrated significant

anticancer and anti-proliferative activities.[4][7][8] They have been investigated as inhibitors

of various protein kinases, which are critical regulators of cell signaling pathways often

dysregulated in cancer.

Kinase Inhibition: The indazole core serves as a versatile scaffold for designing kinase

inhibitors.[6] Compounds like Axitinib and Pazopanib, which contain an indazole moiety, are

approved drugs that target tyrosine kinases such as Vascular Endothelial Growth Factor

Receptor (VEGFR). 6-Iodo-1H-indazole is a known key intermediate in the synthesis of

Axitinib.[9]

Signaling Pathway Modulation: Indazole-based inhibitors often target key nodes in

oncogenic signaling cascades, such as the RAF-MEK-ERK and PI3K-Akt pathways. By
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blocking the activity of specific kinases in these pathways, they can halt cell proliferation and

induce apoptosis in cancer cells.
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Caption: Potential role of indazole derivatives as kinase inhibitors.

Conclusion
6-Amino-4-iodo-1H-indazole is a promising, highly functionalized heterocyclic compound.

While direct experimental data remains sparse, its structure combines two key features of
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known bioactive molecules: the 6-aminoindazole core associated with anticancer properties

and a C4-iodo substituent that provides a versatile anchor for synthetic elaboration. The

synthetic pathways and potential biological applications outlined in this guide, based on

established chemical principles and data from related analogs, provide a solid foundation for

researchers aiming to explore this molecule's potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1326378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

